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Compound of Interest

Compound Name: 3-Methylheptanal

Cat. No.: B1620058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-
Methylheptanal (C₈H₁₆O), a branched aliphatic aldehyde. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. This document outlines predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: 3-Methylheptanal

Molecular Formula: C₈H₁₆O

Molecular Weight: 128.21 g/mol [1][2][3][4]

Structure:

Predicted Spectral Data
While experimental spectral data for 3-Methylheptanal is indexed in databases such as

PubChem, indicating its existence[1][2], publicly accessible quantitative data is limited.

Therefore, this guide presents predicted spectral data based on the known chemical structure

and established principles of spectroscopy for aliphatic aldehydes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of 3-Methylheptanal is expected to exhibit

distinct signals corresponding to the different types of protons in the molecule. The aldehydic

proton will be the most downfield signal.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

-CHO 9.5 - 9.8 Triplet 1H

-CH(CH₃)- 1.8 - 2.2 Multiplet 1H

-CH₂-CHO 2.2 - 2.5 Multiplet 2H

-CH₂- (chain) 1.2 - 1.6 Multiplet 6H

-CH₃ (branch) 0.9 - 1.1 Doublet 3H

-CH₃ (terminal) 0.8 - 1.0 Triplet 3H

Predicted ¹H NMR data is based on typical chemical shift values for aliphatic aldehydes and

alkanes.[5][6]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct signals, one for

each carbon atom in the unique chemical environments of 3-Methylheptanal. The carbonyl

carbon of the aldehyde is the most deshielded and will appear significantly downfield.
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Carbon Assignment Predicted Chemical Shift (ppm)

-CHO 200 - 205

-CH(CH₃)- 35 - 45

-CH₂-CHO 45 - 55

-CH₂- (C4) 30 - 40

-CH₂- (C5) 25 - 35

-CH₂- (C6) 20 - 30

-CH₃ (branch) 15 - 25

-CH₃ (terminal, C7) 10 - 15

Predicted ¹³C NMR data is based on typical chemical shift values for aliphatic aldehydes and

alkanes.[7][8][9]

Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylheptanal is characterized by the prominent absorption of the

carbonyl group and the specific C-H stretches of the aldehyde functional group.

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C=O Stretch (Aldehyde) 1720 - 1740 Strong

C-H Stretch (Aldehyde) 2820 - 2850 and 2700 - 2750
Medium (often appears as a

doublet)

C-H Stretch (Alkyl) 2850 - 3000 Strong

C-H Bend (Alkyl) 1375 - 1470 Medium

Characteristic IR absorption data is based on established values for aliphatic aldehydes.[10]

[11][12][13][14]
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Mass Spectrometry (MS)
The mass spectrum of 3-Methylheptanal will show a molecular ion peak (M⁺) and a series of

fragment ions resulting from characteristic cleavage patterns of aliphatic aldehydes.

m/z Proposed Fragment Fragmentation Pathway

128 [C₈H₁₆O]⁺ Molecular Ion (M⁺)

113 [M - CH₃]⁺ Loss of a methyl radical

99 [M - C₂H₅]⁺ Loss of an ethyl radical

85 [M - C₃H₇]⁺ Loss of a propyl radical

71 [M - C₄H₉]⁺ Loss of a butyl radical

57 [C₄H₉]⁺ Butyl cation

44 [CH₂=CHOH]⁺ McLafferty rearrangement

43 [C₃H₇]⁺ Propyl cation

29 [CHO]⁺ Formyl cation

Predicted mass spectrometry fragmentation is based on common fragmentation patterns of

aliphatic aldehydes.[14][15][16][17][18]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 3-Methylheptanal in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, chloroform-d).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phasing the spectrum, and performing

baseline correction.

Integrate the signals and reference the chemical shifts to the internal standard.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to singlets for each carbon.

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of neat (undiluted) 3-Methylheptanal between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Gently press the plates together to form a thin liquid film.
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ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared):

Place a drop of the neat liquid sample directly onto the ATR crystal.

Acquire the spectrum. This method requires minimal sample preparation.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 3-Methylheptanal in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 20 to 200.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

The total ion chromatogram (TIC) will show the retention time of 3-Methylheptanal.

The mass spectrum corresponding to the GC peak of the analyte will provide the

fragmentation pattern for structural elucidation.

Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

compound like 3-Methylheptanal.
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Caption: Workflow for Spectroscopic Analysis of 3-Methylheptanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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